cis-Dodec-5-enal
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Overview
Description
cis-Dodec-5-enal: is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol . It is an aldehyde with a double bond located at the fifth carbon atom in the chain, specifically in the cis configuration. This compound is also known by other names such as (Z)-5-Dodecenal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroformylation: One common method for synthesizing cis-Dodec-5-enal involves the hydroformylation of 1-dodecene.
Oxidation of Alcohols: Another method involves the oxidation of cis-Dodec-5-enol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale hydroformylation processes due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium-based catalysts for hydroformylation.
Major Products
Oxidation: cis-Dodec-5-enoic acid.
Reduction: cis-Dodec-5-enol.
Substitution: Various aldehyde derivatives.
Scientific Research Applications
cis-Dodec-5-enal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Dodec-5-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may influence pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
trans-Dodec-5-enal: The trans isomer of cis-Dodec-5-enal, differing in the configuration around the double bond.
Dodecanal: A saturated aldehyde with no double bonds.
Uniqueness: : this compound is unique due to its specific configuration, which can influence its reactivity and interaction with biological systems . Its cis configuration around the double bond can lead to different physical and chemical properties compared to its trans isomer .
Properties
CAS No. |
68820-33-7 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-5-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7- |
InChI Key |
MXYKXSMSECVABY-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCC=O |
Canonical SMILES |
CCCCCCC=CCCCC=O |
Origin of Product |
United States |
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